

# Technical Guide: Physicochemical Properties of (2S,3R)-LP99

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## Compound of Interest

Compound Name: (2S,3R)-LP99

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## Abstract

**(2S,3R)-LP99**, also known as ent-LP99, is the inactive enantiomer of the potent and selective BRD7/9 bromodomain inhibitor, (2R,3S)-LP99. As a critical negative control in biological assays, understanding the physicochemical properties of **(2S,3R)-LP99** is essential for the accurate interpretation of experimental results and for its use in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of **(2S,3R)-LP99**. It includes a summary of quantitative data, detailed experimental protocols for key characterization assays, and visualizations of relevant biological pathways and experimental workflows.

## Introduction

LP99 is a selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.<sup>[1]</sup> The biological activity of LP99 is stereospecific, with the (2R,3S)-enantiomer being the active compound that competitively binds to the acetyl-lysine binding pocket of BRD7 and BRD9.<sup>[1]</sup> In contrast, the (2S,3R)-enantiomer, **(2S,3R)-LP99**, is inactive and serves as an ideal negative control for in-vitro and in-vivo studies to differentiate on-target from off-target effects.<sup>[1]</sup> Enantiomers possess identical physical and chemical properties in an achiral environment; therefore, the data presented herein for LP99 is applicable to both the (2S,3R) and (2R,3S) enantiomers.<sup>[2]</sup>

## Physicochemical Properties

A summary of the available physicochemical data for LP99 is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are predicted values due to the limited availability of public experimental data for this specific compound.

Table 1: Physicochemical Properties of LP99

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>30</sub> ClN <sub>3</sub> O <sub>4</sub> S	
Molecular Weight	516.05 g/mol	
Boiling Point	726.6 ± 70.0 °C (Predicted)	[1]
Melting Point	Not experimentally determined	
pKa	Not experimentally determined	
logP	Not experimentally determined	
Solubility	DMF: 20 mg/mL DMSO: 20 mg/mL Ethanol: 20 mg/mL Ethanol:PBS (pH 7.2) (1:9): 0.1 mg/mL	Cayman Chemical

## Biological Activity and Mechanism of Action

The active enantiomer, (2R,3S)-LP99, selectively inhibits the bromodomains of BRD7 and BRD9. Bromodomains are protein modules that recognize acetylated lysine residues on histones, a key mechanism in the regulation of gene expression. By binding to the acetyl-lysine binding pocket of BRD7 and BRD9, (2R,3S)-LP99 displaces these proteins from chromatin, thereby modulating gene transcription.[1] This inhibition has been shown to play a role in regulating the secretion of pro-inflammatory cytokines.[3] **(2S,3R)-LP99** shows no significant binding to BRD7 or BRD9 and is therefore considered biologically inactive in this context.[1]

## Signaling Pathway Diagram

Caption: Mechanism of (2R,3S)-LP99 action in the cell nucleus.

## Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of LP99 with its target proteins are provided below.

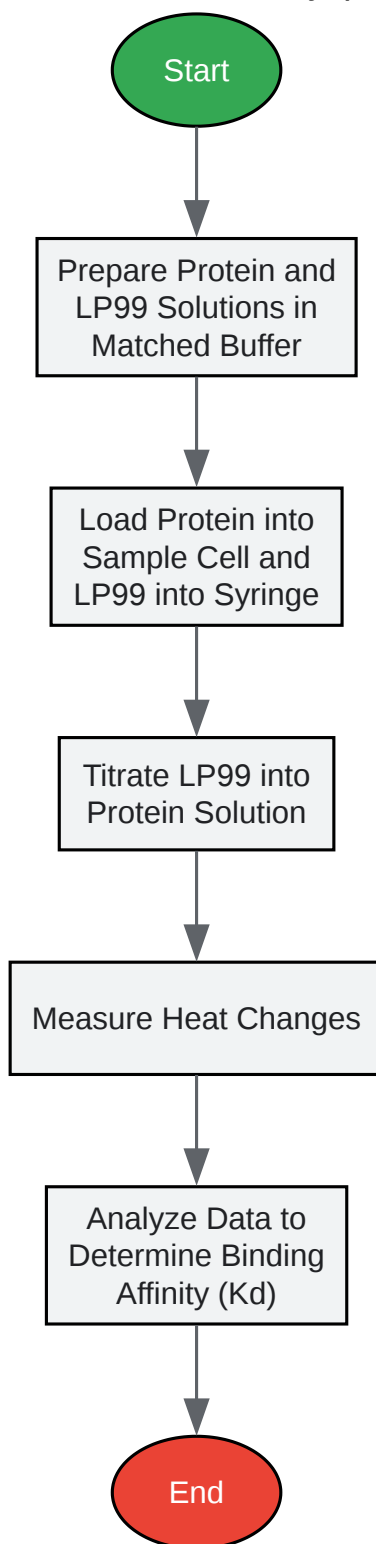
### Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding interactions, such as binding affinity ( $K_d$ ), enthalpy ( $\Delta H$ ), and stoichiometry ( $n$ ).

- Materials:
  - Purified BRD7 or BRD9 bromodomain protein
  - **(2S,3R)-LP99** or (2R,3S)-LP99 solution
  - ITC instrument (e.g., MicroCal ITC200)
  - Dialysis buffer
- Protocol:
  - Sample Preparation: Dialyze the protein and dissolve the compound in the same buffer to minimize heats of dilution. Degas both solutions before use.
  - Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters such as stirring speed and reference power.
  - Loading: Load the protein solution into the sample cell and the LP99 solution into the injection syringe.
  - Titration: Perform a series of injections of the LP99 solution into the protein solution. The instrument measures the heat change associated with each injection.
  - Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

## Experimental Workflow: Isothermal Titration Calorimetry (ITC)

### Isothermal Titration Calorimetry (ITC) Workflow



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Caption: A simplified workflow for an ITC experiment.

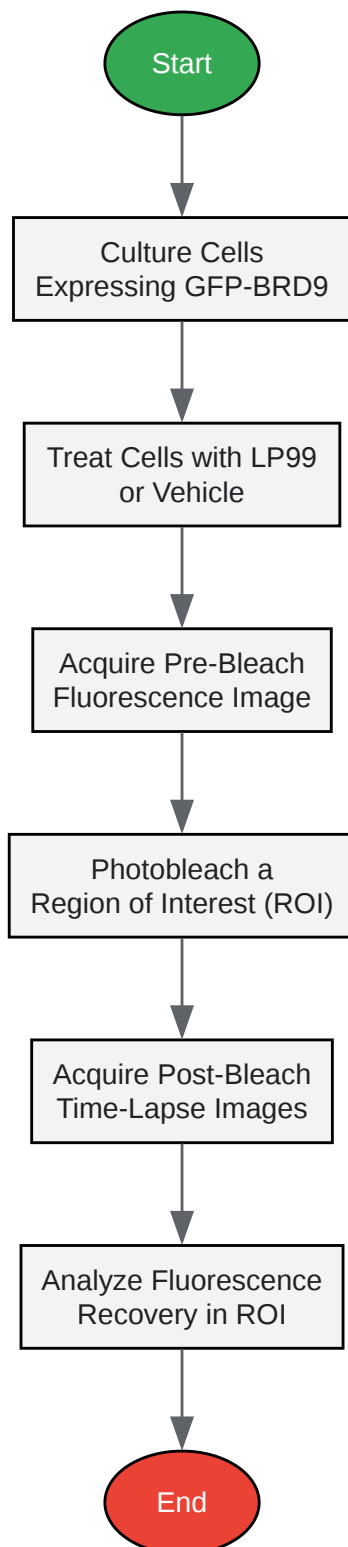
## Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the mobility of fluorescently tagged proteins. It can be used to assess the displacement of BRD9 from chromatin by LP99.

- Materials:
  - Cells expressing GFP-tagged BRD9
  - **(2S,3R)-LP99** or (2R,3S)-LP99 solution
  - Confocal microscope with a high-power laser for photobleaching
- Protocol:
  - Cell Culture: Plate cells expressing GFP-BRD9 on a glass-bottom dish.
  - Compound Treatment: Treat the cells with the desired concentration of LP99 or a vehicle control.
  - Image Acquisition (Pre-bleach): Acquire initial fluorescence images of the cells.
  - Photobleaching: Use a high-intensity laser to bleach the fluorescence in a defined region of interest (ROI) within the nucleus.
  - Image Acquisition (Post-bleach): Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI.
  - Data Analysis: Measure the fluorescence intensity in the ROI over time and fit the data to a recovery curve to determine the mobile fraction and the halftime of recovery.

## Experimental Workflow: Fluorescence Recovery After Photobleaching (FRAP)

## Fluorescence Recovery After Photobleaching (FRAP) Workflow



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Caption: A generalized workflow for a FRAP experiment.

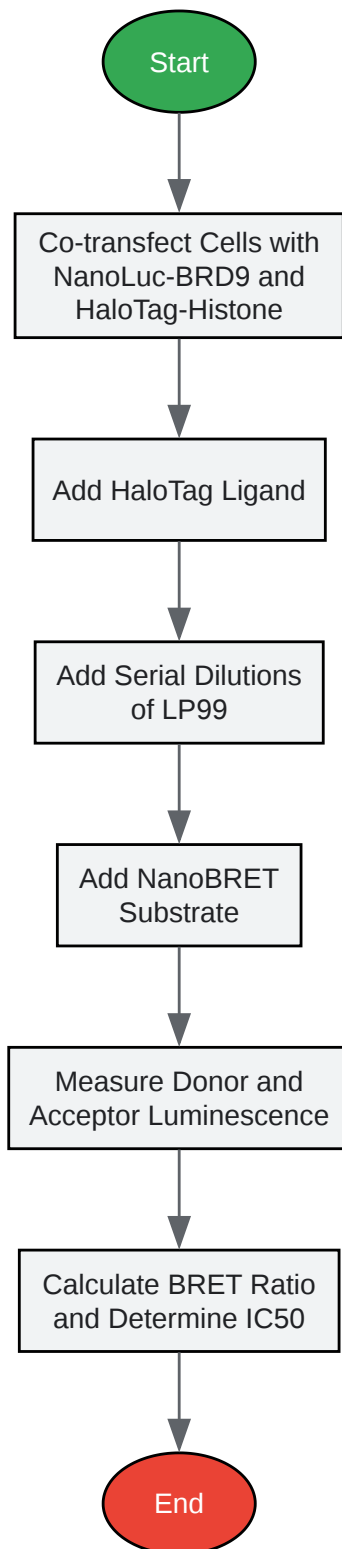
## Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that measures protein-protein interactions in live cells. It can be used to quantify the inhibition of the BRD9-histone interaction by LP99.

- Materials:
  - Cells co-expressing a NanoLuc-BRD9 fusion protein (donor) and a HaloTag-histone fusion protein (acceptor)
  - **(2S,3R)-LP99** or (2R,3S)-LP99 solution
  - NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
  - Luminometer capable of measuring dual wavelengths
- Protocol:
  - Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-BRD9 and HaloTag-histone constructs.
  - Compound and Ligand Addition: Add the HaloTag ligand to the cells, followed by the addition of different concentrations of LP99.
  - Substrate Addition: Add the NanoBRET substrate to initiate the luminescence reaction.
  - Signal Detection: Immediately measure the luminescence at two wavelengths (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).
  - Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the LP99 concentration to determine the IC50 value.

## Experimental Workflow: Bioluminescence Resonance Energy Transfer (BRET) Assay

## Bioluminescence Resonance Energy Transfer (BRET) Workflow



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Caption: A typical workflow for a BRET assay to measure target engagement.



## Conclusion

**(2S,3R)-LP99** is an indispensable tool for researchers studying the function of BRD7 and BRD9. Its inactivity as a bromodomain inhibitor allows for rigorous control in experiments, ensuring that the observed effects of its active enantiomer, (2R,3S)-LP99, are due to on-target activity. This guide provides the fundamental physicochemical properties of LP99 and detailed protocols for key biochemical and cellular assays. The provided information and workflows will aid in the design and interpretation of experiments aimed at further elucidating the roles of BRD7 and BRD9 in health and disease. Further experimental determination of properties such as melting point, pKa, and logP would provide a more complete physicochemical profile of this important chemical probe.

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